molecular formula C28H20BrN B12824379 N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine

N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine

Cat. No.: B12824379
M. Wt: 450.4 g/mol
InChI Key: PIEIMOKNBYRSOJ-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of biphenyl and naphthalene moieties, which are linked through an amine group. The bromine atom attached to the phenyl ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Bromination: The biphenyl intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Amination: The brominated biphenyl is reacted with naphthalen-2-amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form amines or other reduced products.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Quinones, naphthoquinones

    Reduction: Amines, reduced biphenyl derivatives

    Substitution: Substituted biphenyl derivatives

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, dyes, and pigments.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-([1,1’-Biphenyl]-4-yl)-N-phenylamine: Lacks the bromine atom, leading to different chemical properties and reactivity.

    N-(4-bromophenyl)naphthalen-2-amine: Lacks the biphenyl moiety, resulting in different biological and chemical activities.

Uniqueness

N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine is unique due to the presence of both biphenyl and naphthalene moieties, along with a bromine atom. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C28H20BrN

Molecular Weight

450.4 g/mol

IUPAC Name

N-(4-bromophenyl)-N-(4-phenylphenyl)naphthalen-2-amine

InChI

InChI=1S/C28H20BrN/c29-25-13-18-27(19-14-25)30(28-17-12-22-8-4-5-9-24(22)20-28)26-15-10-23(11-16-26)21-6-2-1-3-7-21/h1-20H

InChI Key

PIEIMOKNBYRSOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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